molecular formula C13H17BrO3 B8201338 (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol

(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol

Cat. No.: B8201338
M. Wt: 301.18 g/mol
InChI Key: DANQAQXRFAKNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol is an organic compound that features a bromine atom, a tetrahydro-2H-pyran-4-yl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the Prins cyclization and bromination steps, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: The compound with the bromine atom replaced by a hydrogen atom.

    Substitution: Compounds with the bromine atom replaced by the nucleophile.

Scientific Research Applications

(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and tetrahydro-2H-pyran-4-yl groups can engage in hydrogen bonding and hydrophobic interactions . These interactions can influence the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-methoxyphenyl)methanol: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.

    (2-Bromo-3-methoxyphenyl)methanol: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.

    (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

The presence of the tetrahydro-2H-pyran-4-yl group in (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

[2-bromo-3-(oxan-4-ylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c14-13-11(8-15)2-1-3-12(13)17-9-10-4-6-16-7-5-10/h1-3,10,15H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANQAQXRFAKNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.